molecular formula C8H13N B14646509 9-Azabicyclo[4.2.1]non-7-ene CAS No. 51787-59-8

9-Azabicyclo[4.2.1]non-7-ene

Cat. No.: B14646509
CAS No.: 51787-59-8
M. Wt: 123.20 g/mol
InChI Key: BBISWXDOHPTYAD-UHFFFAOYSA-N
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Description

9-Azabicyclo[4.2.1]non-7-ene is a bicyclic compound with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol . This compound is known for its unique structural properties, which include a nitrogen atom incorporated into a bicyclic framework. It is also referred to by its CAS Registry Number 51787-59-8 .

Preparation Methods

The synthesis of 9-Azabicyclo[4.2.1]non-7-ene involves several methods, including:

Chemical Reactions Analysis

9-Azabicyclo[4.2.1]non-7-ene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely reported.

    Substitution: Substitution reactions, particularly involving halogens, can occur.

    Common Reagents and Conditions: Typical reagents include cobalt (II) acetylacetonate, zinc, zinc iodide, and N-halosuccinimides. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[4.2.1]non-7-ene and its derivatives involves interaction with nicotinic acetylcholine receptors. These compounds act as agonists, binding to the receptors and mimicking the action of acetylcholine, leading to various physiological effects . The exact molecular pathways and targets can vary depending on the specific derivative and its structure.

Comparison with Similar Compounds

9-Azabicyclo[4.2.1]non-7-ene can be compared with other bicyclic compounds such as:

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

CAS No.

51787-59-8

Molecular Formula

C8H13N

Molecular Weight

123.20 g/mol

IUPAC Name

9-azabicyclo[4.2.1]non-7-ene

InChI

InChI=1S/C8H13N/c1-2-4-8-6-5-7(3-1)9-8/h5-9H,1-4H2

InChI Key

BBISWXDOHPTYAD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C=CC(C1)N2

Origin of Product

United States

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